molecular formula C28H27N3O4S B2437328 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 851412-97-0

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2437328
CAS No.: 851412-97-0
M. Wt: 501.6
InChI Key: WNXLSMUKAUAEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetically designed chemical reagent for use in biochemical and pharmacological research. This complex molecule features a 1,3-benzodioxole moiety, a structure present in various biologically active compounds, linked to an indole system and a methylbenzamide group via a thioether-containing chain. Its multifaceted structure suggests potential as a key intermediate in organic synthesis or a candidate for high-throughput screening assays. Researchers may employ this compound in the development of novel therapeutic agents, particularly for investigating interactions with neurological or enzymatic targets. The presence of the benzodioxole and indole rings, which are common pharmacophores, indicates its potential utility in modulating protein function and cellular signaling pathways. This product is intended for laboratory research purposes by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-6-2-3-7-21(19)28(33)29-12-13-31-16-26(22-8-4-5-9-23(22)31)36-17-27(32)30-15-20-10-11-24-25(14-20)35-18-34-24/h2-11,14,16H,12-13,15,17-18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXLSMUKAUAEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide), a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C29H29N3O5SC_{29}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 531.63 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of thioether and indole groups further enhances its potential biological activity.

Structural Formula

N 2 3 2 benzo d 1 3 dioxol 5 ylmethyl amino 2 oxoethyl thio 1H indol 1 yl ethyl 2 methylbenzamide \text{N 2 3 2 benzo d 1 3 dioxol 5 ylmethyl amino 2 oxoethyl thio 1H indol 1 yl ethyl 2 methylbenzamide }

Anticancer Properties

Recent studies indicate that compounds containing indole and benzo[d][1,3]dioxole moieties exhibit significant anticancer activity. For instance, derivatives of indole have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Therapy

  • Study: A comparative analysis of several indole derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cells.
  • Findings: The compound showed IC50 values in the micromolar range, indicating potent activity against cancer cell proliferation .

Antimicrobial Activity

The thioether linkage in the compound is associated with antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth by disrupting cellular processes.

Case Study: Antimicrobial Screening

  • Study: A series of thioether-containing compounds were screened against Gram-positive and Gram-negative bacteria.
  • Findings: The tested compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various strains .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management.

Research Findings: COX Inhibition

  • Study: A detailed examination of related compounds indicated that modifications in the benzamide portion could enhance COX-II selectivity.
  • Results: Compounds similar to this compound showed IC50 values below 100 nM against COX-II .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of Benzo[d][1,3]dioxole Derivative:
    • Starting from commercially available benzo[d][1,3]dioxole.
    • Reaction with appropriate amines to form the amine precursor.
  • Thioether Formation:
    • The amine is reacted with a thioketone to introduce the thioether linkage.
  • Indole Coupling:
    • Subsequent coupling with an indole derivative forms the core structure.
  • Final Benzamide Formation:
    • The final step involves acylation to form the benzamide group.

Synthesis Overview Table

StepReaction TypeKey ReagentsOutcome
1Amine FormationBenzo[d][1,3]dioxole + AmineAmine Precursor
2Thioether FormationAmine + ThioketoneThioether Compound
3Coupling ReactionIndole DerivativeIndole-linked Compound
4AcylationAcyl ChlorideFinal Benzamide

Q & A

Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of temperature, solvent polarity, and reaction time to minimize side products. Key steps include coupling the benzo[d][1,3]dioxole moiety via thioether linkage and introducing the indole-ethyl-benzamide backbone. Chromatography (e.g., flash column or HPLC) is essential for purification, with yields improving under anhydrous conditions and catalytic bases like triethylamine .

Basic: Which analytical techniques are most reliable for structural characterization?

Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms connectivity of aromatic and aliphatic protons, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves 3D conformation .

Basic: How does pH and solvent environment affect the compound’s stability?

The compound is stable in neutral to slightly acidic conditions (pH 5–7) but degrades in alkaline environments due to thioether hydrolysis. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while protic solvents (e.g., ethanol) may induce precipitation. Oxidative stability tests under H₂O₂ exposure reveal susceptibility at the indole sulfur moiety .

Advanced: What methodologies are used to identify biological targets?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities with putative targets (e.g., kinase domains). Computational docking (AutoDock Vina) predicts interactions with ATP-binding pockets, validated via competitive inhibition assays using radiolabeled ligands .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematic substitution of the benzamide methyl group or indole thioether with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) correlates with potency shifts in enzyme inhibition. Parallel synthesis libraries are screened against target panels to prioritize analogs with improved IC₅₀ values .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?

Xenograft mouse models (e.g., human colorectal carcinoma HCT-116) assess tumor growth inhibition. Pharmacodynamic markers (e.g., serum cytokine levels) are monitored alongside toxicity (liver/kidney function tests). Dose optimization balances bioavailability (measured via LC-MS/MS) and tolerability .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Variability in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic drift. Meta-analysis of raw data using standardized protocols (e.g., NIH LINCS) and orthogonal assays (e.g., Western blot vs. ELISA) can reconcile differences .

Data Contradiction: Why do synthesis yields vary between laboratories?

Differences in reagent purity (e.g., >99% vs. 95%) and inert atmosphere integrity (N₂/Ar) critically impact coupling reactions. Reproducibility improves with strict moisture control (molecular sieves) and real-time reaction monitoring via TLC/HPLC .

Advanced: What experimental approaches elucidate the mechanism of action?

Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein denaturation shifts. CRISPR-Cas9 knockout of suspected targets validates specificity. Metabolomic profiling (GC-MS) identifies downstream pathway perturbations .

Advanced: How to assess pharmacokinetic properties like bioavailability and metabolism?

In vitro microsomal stability assays (human liver microsomes) predict metabolic clearance. Plasma protein binding (equilibrium dialysis) and Caco-2 permeability models estimate oral bioavailability. In vivo PK studies in rodents measure half-life (t₁/₂) and AUC via serial blood sampling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.